N-(3-Oxodecanoyl)-L-homoserine lactone
Description
3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide is a natural product found in Aliivibrio fischeri and Azospirillum lipoferum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGIKEQVUKTKRR-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283875 | |
| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147795-40-2 | |
| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147795-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Central Role of N-(3-Oxodecanoyl)-L-homoserine lactone in Bacterial Quorum Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxodecanoyl)-L-homoserine lactone (3-Oxo-C10-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing. This process allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as virulence factor production, biofilm formation, and motility. As a central player in these signaling cascades, 3-Oxo-C10-HSL and its associated regulatory circuits represent a promising target for the development of novel anti-infective therapies. This technical guide provides an in-depth overview of the role of 3-Oxo-C10-HSL in quorum sensing, focusing on its signaling pathways, quantitative aspects of its activity, and detailed experimental protocols for its study.
Signaling Pathways Involving this compound
This compound is a primary autoinducer in several bacterial species, most notably in the quorum sensing systems of Vibrio anguillarum (VanI/VanR) and Yersinia enterocolitica (YenI/YenR).
The VanI/VanR System in Vibrio anguillarum
In the fish pathogen Vibrio anguillarum, the VanI/VanR system is a key regulator of gene expression. The synthase VanI is responsible for the production of 3-Oxo-C10-HSL.[1][2][3] As the bacterial population density increases, so does the concentration of 3-Oxo-C10-HSL in the environment. Once a threshold concentration is reached, 3-Oxo-C10-HSL binds to the cytoplasmic receptor and transcriptional regulator, VanR.[1][2][3] This binding event is thought to induce a conformational change in VanR, promoting its dimerization and enabling it to bind to specific DNA sequences, known as van boxes, in the promoter regions of target genes. While the complete repertoire of VanR-regulated genes is still under investigation, it is known that this system does not appear to regulate metalloprotease production or virulence in a fish infection model, suggesting a more complex regulatory network is at play.[2]
The YenI/YenR System in Yersinia enterocolitica
The quorum sensing system in the human pathogen Yersinia enterocolitica is more complex, with the YenI synthase producing a range of acyl-homoserine lactones (AHLs), including N-(3-oxohexanoyl)-L-homoserine lactone (3-Oxo-C6-HSL), N-hexanoyl-L-homoserine lactone (C6-HSL), and this compound (3-Oxo-C10-HSL).[4][5] The cognate receptor for these AHLs is YenR. This system is known to regulate swimming motility and is involved in the maintenance of the virulence plasmid pYVe.[4][5][6]
An interesting feature of the YenI/YenR system is a negative feedback loop involving a small non-coding RNA, YenS. In the absence of AHLs, the apo-YenR protein acts as a transcriptional activator for the yenS gene.[7] The resulting YenS RNA then binds to the yenI mRNA, inhibiting its translation and thus reducing the production of AHLs.[7] When AHL concentrations increase, they bind to YenR, causing it to dissociate from the yenS promoter, thereby lifting the repression of YenI synthesis and allowing for a burst of AHL production.[7]
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data for the activity of this compound. It is important to note that specific binding affinities (Kd) for its cognate receptors, VanR and YenR, are not yet well-documented in the literature.
| Parameter | Value | Species | Phenotype/Target | Reference |
| Effective Concentration | 10 - 20 µM | Vibrio alginolyticus | Induction/enhancement of biofilm formation | [8] |
| Effective Concentration | 10 - 100 nM | Mung Bean (Vigna radiata) | Induction of adventitious root formation | [9] |
| Inhibitory Concentration | > 100 µM | Vibrio alginolyticus | Inhibition of biofilm formation | [8] |
| Inhibitory Concentration | 25 µmol/L | Murine Macrophages (RAW264.7) | Inhibition of LPS-induced inflammatory response | [10] |
| Apparent Kd (for CarR) | In the µM range | Erwinia carotovora | Binding to CarR (a LuxR homolog) | [11] |
Immunomodulatory Effects on Host Cells
Beyond its role in bacterial communication, 3-Oxo-C10-HSL and other AHLs can modulate the host immune response. While much of the research has focused on N-(3-oxododecanoyl)-L-homoserine lactone (3-Oxo-C12-HSL), there is evidence that 3-Oxo-C10-HSL also possesses immunomodulatory properties. For instance, 3-Oxo-C10-HSL has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 macrophages in a dose-dependent manner.[10] This is achieved, at least in part, by inhibiting the phosphorylation of NF-κBp65, a key transcription factor in the inflammatory signaling pathway.[10] The broader family of 3-oxo-AHLs has been demonstrated to inhibit lymphocyte proliferation and the production of pro-inflammatory cytokines such as TNF-α and IL-12 by LPS-stimulated macrophages.[8] At lower concentrations, some AHLs can stimulate antibody production, suggesting a complex, concentration-dependent effect on the host immune system.[12]
Experimental Protocols
Extraction and Quantification of this compound by LC-MS/MS
This protocol describes the extraction of AHLs from bacterial culture supernatants and their quantification using liquid chromatography-tandem mass spectrometry.
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (acidified with 0.1% formic acid or 0.5% acetic acid)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Methanol (LC-MS grade)
-
Water (LC-MS grade) with 0.1% formic acid
-
Acetonitrile (LC-MS grade)
-
3-Oxo-C10-HSL standard
-
Internal standards (e.g., non-native AHLs)
-
Centrifuge and appropriate tubes
-
Rotary evaporator or nitrogen evaporator
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Culture Preparation: Grow the bacterial strain of interest in appropriate liquid medium to the late exponential or stationary phase.
-
Supernatant Collection: Centrifuge the bacterial culture at 4°C and 12,000 x g for 10 minutes to pellet the cells. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.
-
Liquid-Liquid Extraction:
-
Transfer a known volume of the cell-free supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate.
-
Shake vigorously for 1-2 minutes, periodically venting the funnel.
-
Allow the phases to separate and collect the upper organic phase.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
Pool the organic phases.
-
-
Drying and Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen gas.
-
-
Sample Reconstitution: Reconstitute the dried extract in a small, known volume of methanol or acetonitrile for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the AHLs using a C18 reverse-phase column with a gradient of water (with 0.1% formic acid) and methanol or acetonitrile.
-
Detect and quantify 3-Oxo-C10-HSL using multiple reaction monitoring (MRM) mode, monitoring for the precursor ion ([M+H]⁺) and a characteristic product ion (e.g., the lactone ring fragment at m/z 102.055).
-
Generate a standard curve using known concentrations of a 3-Oxo-C10-HSL standard to quantify the amount in the sample.
-
Detection of this compound using an Agrobacterium tumefaciens Biosensor
This protocol utilizes a reporter strain of Agrobacterium tumefaciens (e.g., NTL4(pCF218)(pCF372)) that expresses β-galactosidase in the presence of exogenous AHLs.
Materials:
-
Agrobacterium tumefaciens biosensor strain
-
Appropriate growth medium for the biosensor (e.g., Luria-Bertani agar)
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Bacterial culture extract (prepared as in Protocol 1, steps 1-5) or pure 3-Oxo-C10-HSL
-
Petri dishes
-
Soft agar (0.7% agar)
Procedure:
-
Prepare Biosensor Plates: Prepare agar plates with the appropriate growth medium for the A. tumefaciens biosensor. Overlay the plates with a thin layer of soft agar seeded with an overnight culture of the biosensor strain and containing X-Gal.
-
Spotting the Sample: Once the soft agar overlay has solidified, spot a small volume (e.g., 5-10 µL) of the bacterial culture extract or a known concentration of 3-Oxo-C10-HSL onto the surface of the agar.
-
Incubation: Incubate the plates at the optimal growth temperature for the biosensor strain (typically 28-30°C) for 24-48 hours.
-
Observation: A blue halo will develop around the spot where AHLs are present, indicating the induction of β-galactosidase activity. The intensity and diameter of the blue zone can provide a semi-quantitative measure of the AHL concentration.
Conclusion
This compound is a vital signaling molecule that orchestrates a variety of collective behaviors in Gram-negative bacteria. Its role in regulating virulence and biofilm formation in pathogenic species like Vibrio anguillarum and Yersinia enterocolitica makes it and its associated signaling pathways attractive targets for the development of novel antimicrobial strategies. Furthermore, its ability to modulate the host immune response adds another layer of complexity to its function during infection. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate roles of 3-Oxo-C10-HSL and to explore its potential as a therapeutic target. A deeper understanding of the quantitative aspects of its interactions and the full scope of its regulatory networks will be crucial in the ongoing effort to combat bacterial infections.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Quorum sensing in Yersinia enterocolitica controls swimming and swarming motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Gene Regulation by N-(3-Oxodecanoyl)-L-homoserine lactone
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. These molecules consist of a conserved homoserine lactone ring attached to an acyl chain of variable length and modification.
This compound (3-oxo-C10-HSL) is a specific AHL that plays a crucial role in regulating various physiological processes in several bacterial species, including members of the genera Vibrio and Burkholderia.[1] This autoinducer, upon reaching a threshold concentration, binds to a cognate intracellular receptor protein, typically a transcriptional regulator of the LuxR family. The resulting complex then modulates the expression of a suite of target genes, often including those involved in virulence, biofilm formation, and secondary metabolite production. Understanding the intricacies of 3-oxo-C10-HSL-mediated gene regulation is paramount for developing novel antimicrobial strategies that disrupt bacterial communication, a concept known as quorum quenching.
Core Signaling Pathway of 3-oxo-C10-HSL
The canonical signaling pathway for 3-oxo-C10-HSL involves two key proteins: a LuxI-family synthase that produces the autoinducer and a LuxR-family transcriptional regulator that detects it. In Vibrio anguillarum, for example, the VanI/VanR system is known to utilize 3-oxo-C10-HSL.[1]
-
Synthesis of 3-oxo-C10-HSL: A LuxI-type synthase (e.g., VanI) catalyzes the ligation of S-adenosyl-L-methionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP), in this case, 3-oxodecanoyl-ACP, to produce 3-oxo-C10-HSL.
-
Diffusion and Accumulation: As a small, lipid-soluble molecule, 3-oxo-C10-HSL can diffuse across the bacterial cell membrane. As the bacterial population density increases, 3-oxo-C10-HSL accumulates in the extracellular environment and within the cells.
-
Receptor Binding and Activation: Once a threshold concentration is reached, 3-oxo-C10-HSL binds to the N-terminal ligand-binding domain of its cognate LuxR-type receptor (e.g., VanR). This binding induces a conformational change in the receptor, leading to its dimerization or multimerization and stabilization.[2][3]
-
Transcriptional Regulation: The activated receptor-AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. This binding event typically enhances the recruitment of RNA polymerase, leading to the activation of gene transcription. In some cases, the complex can also act as a repressor. A common feature of these systems is a positive feedback loop where the activated receptor upregulates the expression of the synthase gene, leading to a rapid amplification of the QS signal.[4][5]
Quantitative Data on AHL-Mediated Regulation
The precise quantitative parameters for 3-oxo-C10-HSL are not as extensively documented as for other AHLs like 3-oxo-C12-HSL. However, data from related systems provide a framework for understanding the concentrations and affinities involved.
| Parameter | Organism/System | Value | Reference |
| Dissociation Constant (Kd) | Erwinia carotovora CarR with 3-oxo-C6-HSL | 1.8 µM | [6] |
| Concentration for Gene Activation | E. coli expressing LasR with 3-oxo-C12-HSL | 5 - 10 nM | [3] |
| Inhibition of Biofilm Formation | Pseudomonas aeruginosa by Y0-C10-HSL | IC50 ≈ 100 µM | [7] |
| Inhibition of Exopolysaccharides | Pseudomonas aeruginosa by Y0-C10-HSL | 29.3% at 200 µM | [7] |
| Inhibition of Inflammatory Response | RAW264.7 macrophages by 3-oxo-C10-HSL | Dose-dependent | [8] |
Note: Data for closely related AHLs are included for comparative purposes where specific data for 3-oxo-C10-HSL is not available. Y0-C10-HSL is a synthetic analog.
Experimental Protocols
Quantification of 3-oxo-C10-HSL using LC-MS/MS
This protocol provides a highly sensitive and specific method for quantifying 3-oxo-C10-HSL in bacterial culture supernatants.
Methodology:
-
Sample Preparation:
-
Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase.
-
Centrifuge the culture to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells.
-
-
Liquid-Liquid Extraction:
-
Acidify the supernatant to pH 2-3 with hydrochloric acid.
-
Extract the AHLs from the supernatant twice with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small, known volume of mobile phase (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the compounds on a C18 reverse-phase column using a gradient of water and acetonitrile/methanol (both often containing 0.1% formic acid).
-
Detect and quantify 3-oxo-C10-HSL using multiple reaction monitoring (MRM) mode on the mass spectrometer, monitoring for the specific precursor-to-product ion transition.
-
-
Quantification:
Reporter Gene Assay for AHL Activity
This protocol uses a biosensor strain to measure the biological activity of 3-oxo-C10-HSL. The biosensor is typically an E. coli or Agrobacterium tumefaciens strain that contains a plasmid with a LuxR homolog and a target promoter fused to a reporter gene (e.g., lacZ for colorimetric assay or luxCDABE for luminescence).[10][11]
Methodology:
-
Preparation of Biosensor:
-
Grow the biosensor strain overnight in a suitable medium with appropriate antibiotics to maintain the reporter plasmid.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add a subculture of the biosensor strain to fresh media.
-
Add the test samples (e.g., culture supernatants or purified compounds) to the wells. Include a series of known concentrations of synthetic 3-oxo-C10-HSL to serve as a standard curve. Also, include a negative control (e.g., sterile medium or solvent).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the biosensor strain for a set period (e.g., 4-8 hours) to allow for induction of the reporter gene.
-
-
Measurement:
-
If using a luminescence reporter (lux), measure the light output using a luminometer.[10]
-
If using a β-galactosidase reporter (lacZ), add a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) and measure the resulting color change (absorbance at 420 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the background signal from the negative control.
-
Plot the reporter signal versus the concentration of the synthetic 3-oxo-C10-HSL standards to create a standard curve.
-
Determine the equivalent 3-oxo-C10-HSL activity in the test samples by interpolating their reporter signals on the standard curve.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate the direct binding of the activated LuxR-AHL complex to a specific DNA promoter region in vitro.
Methodology:
-
Protein Purification:
-
Overexpress and purify the LuxR-type receptor protein, often as a tagged fusion protein (e.g., His-tag or GST-tag) from an E. coli expression system.[10] It is crucial to note that some LuxR-type proteins, like LasR, may require the presence of their cognate AHL during expression and purification to maintain an active conformation.[10]
-
-
Probe Preparation:
-
Synthesize a DNA probe corresponding to the promoter region of a target gene containing the putative lux box.
-
Label the probe with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
-
Binding Reaction:
-
In a small volume reaction, incubate the purified receptor protein with the labeled DNA probe.
-
Set up parallel reactions including:
-
Probe only (negative control).
-
Probe + Protein (no AHL).
-
Probe + Protein + 3-oxo-C10-HSL.
-
Competition assay: Probe + Protein + 3-oxo-C10-HSL + an excess of unlabeled specific probe (to show binding specificity).
-
Competition assay: Probe + Protein + 3-oxo-C10-HSL + an excess of unlabeled non-specific DNA.
-
-
-
Electrophoresis:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel. The protein-DNA complex will migrate more slowly than the free, unbound probe.
-
-
Detection:
-
Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence/fluorescence imaging (for non-radioactive probes). A "shifted" band, which is diminished in the presence of a specific competitor, indicates a specific protein-DNA interaction that is dependent on 3-oxo-C10-HSL.[10]
-
Conclusion and Future Directions
This compound is a key signaling molecule that enables certain Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. The regulatory circuit, centered around a LuxI-type synthase and a LuxR-type transcriptional regulator, controls a variety of important phenotypes, including virulence factor production and biofilm formation. The detailed protocols provided herein offer robust methods for investigating this signaling system.
For drug development professionals, the 3-oxo-C10-HSL signaling pathway represents a promising target for anti-virulence therapies. Developing molecules that can either inhibit the synthesis of 3-oxo-C10-HSL, degrade it (quorum quenching), or act as antagonists by binding to the LuxR receptor without activating it, could disarm pathogens without imposing the selective pressure that leads to traditional antibiotic resistance. Future research should focus on elucidating the full regulons controlled by 3-oxo-C10-HSL in various pathogens, understanding the structural basis for its specific recognition by its cognate receptors, and screening for potent and specific inhibitors of this critical communication pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Basis for the Recognition of Structurally Distinct Autoinducer Mimics by the Pseudomonas aeruginosa LasR Quorum Sensing Signaling Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.inrs.ca [espace.inrs.ca]
- 5. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome Analysis Reveals the Mechanism of Y0-C10-HSL on Biofilm Formation and Motility of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding [frontiersin.org]
- 11. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for N-(3-Oxodecanoyl)-L-homoserine Lactone: An Essential Quorum Sensing Molecule
Abstract
N-(3-Oxodecanoyl)-L-homoserine lactone (ODHL) is a key N-acyl-homoserine lactone (AHL) that plays a crucial role in the quorum sensing systems of various Gram-negative bacteria. As a signaling molecule, it regulates gene expression related to virulence and biofilm formation, making it a significant target for the development of novel anti-infective therapies. This application note provides a detailed, step-by-step protocol for the chemical synthesis of ODHL, targeted at researchers in microbiology, chemical biology, and drug development. The described method follows a robust linear synthesis route, ensuring high purity and enantiomeric excess. This document includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow.
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate collective behaviors. In many Gram-negative bacteria, this process is mediated by the production and detection of small signaling molecules, most commonly N-acyl-homoserine lactones (AHLs). This compound is a prominent member of the AHL family, particularly utilized by pathogens to control the expression of virulence factors. The availability of pure, chemically synthesized ODHL is essential for studying its biological functions, for screening for QS inhibitors, and for developing new therapeutic strategies that disrupt bacterial communication.
This application note details a linear synthetic route adapted from established procedures, providing a reliable method for obtaining high-purity ODHL. The synthesis involves four main stages: 1) formation of a β-keto ester, 2) acetal protection of the ketone, 3) hydrolysis of the ester to the corresponding carboxylic acid, and 4) amide coupling with L-homoserine lactone.
Synthesis Workflow
The overall synthetic pathway for this compound is depicted below. The process begins with the reaction of octanoyl chloride with Meldrum's acid, followed by a series of transformations to yield the final product.
Caption: Linear synthesis workflow for this compound.
Experimental Protocols
This section provides detailed methodologies for the multi-step synthesis of this compound.
Materials and Reagents
-
Octanoyl chloride
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Pyridine
-
Dichloromethane (DCM)
-
Methanol
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
L-homoserine lactone hydrobromide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of Methyl 3-oxodecanoate
-
To a solution of Meldrum's acid (1.0 eq) in anhydrous dichloromethane at 0 °C, add pyridine (1.0 eq) dropwise.
-
Slowly add a solution of octanoyl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure.
-
Add methanol to the crude residue and reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 3-oxodecanoate as a colorless oil.
Step 2: Synthesis of the Acetal-Protected β-Keto Ester
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve methyl 3-oxodecanoate (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture for 6 hours, with azeotropic removal of water.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected ester, which can be used in the next step without further purification.
Step 3: Hydrolysis to the Protected 3-Oxodecanoic Acid
-
Dissolve the protected β-keto ester from Step 2 in a mixture of tetrahydrofuran and water (3:1).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected 3-oxodecanoic acid.
Step 4: Amide Coupling and Deprotection to Yield this compound
-
To a solution of the protected 3-oxodecanoic acid (1.0 eq) in anhydrous dichloromethane at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture for 15 minutes, then add L-homoserine lactone hydrobromide (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude protected product is then deprotected by stirring in a mixture of THF and 1 M HCl (4:1) at room temperature for 4 hours.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of this compound and its characterization data.
| Step | Product | Yield (%) | Purity (%) | Analytical Data (MS) |
| 1. β-Keto Ester Formation | Methyl 3-oxodecanoate | ~70-80 | >95 | - |
| 2. Acetal Protection | Protected β-Keto |
Application Notes and Protocols for 3-oxo-C10-HSL in Biofilm Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key acyl-homoserine lactone (AHL) signaling molecule involved in the quorum sensing (QS) systems of various Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior includes the regulation of virulence factors and the formation of biofilms—structured communities of bacterial cells enclosed in a self-produced polymeric matrix. Understanding the role of 3-oxo-C10-HSL in biofilm formation is crucial for developing novel anti-biofilm therapeutics and for microbiological research. These application notes provide a comprehensive overview and detailed protocols for utilizing 3-oxo-C10-HSL in biofilm formation assays.
Mechanism of Action: The Role of 3-oxo-C10-HSL in Quorum Sensing and Biofilm Formation
In many bacteria, 3-oxo-C10-HSL is part of a larger regulatory network that governs the transition from a planktonic (free-swimming) to a sessile (biofilm) lifestyle. The canonical model for this regulation in Pseudomonas aeruginosa involves the Las and Rhl quorum-sensing systems. Although 3-oxo-C12-HSL is the primary autoinducer for the Las system, other AHLs, including 3-oxo-C10-HSL, can also influence biofilm formation, particularly in other bacterial species like Vibrio alginolyticus.
The general mechanism involves the synthesis of AHLs by a LuxI-type synthase. As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding with a cognate LuxR-type transcriptional regulator. This activated complex then modulates the expression of target genes, including those responsible for the production of exopolysaccharides (EPS), adhesins, and other components of the biofilm matrix.
The effect of exogenously added 3-oxo-C10-HSL can be concentration-dependent. Moderate concentrations have been shown to induce or enhance biofilm formation, while high concentrations may have an inhibitory effect.[1] This highlights the importance of dose-response studies in biofilm assays.
Data Presentation: Quantitative Effects of 3-oxo-C10-HSL and its Analogs on Biofilm-Related Processes
The following tables summarize quantitative data from studies investigating the effects of 3-oxo-C10-HSL and its analogs on biofilm formation and related phenotypes.
Table 1: Effect of Exogenous 3-oxo-C10-HSL on Biofilm Formation in Vibrio alginolyticus
| Concentration of 3-oxo-C10-HSL (µM) | Effect on Biofilm Formation |
| 10 | Induction/Enhancement |
| 20 | Induction/Enhancement |
| 40 | No significant improvement/Inhibition |
| 100 | No significant improvement/Inhibition |
Data from a study on Vibrio alginolyticus, where moderate levels of 3-oxo-C10-HSL induced biofilm formation, while higher concentrations were inhibitory.[1]
Table 2: Inhibitory Effect of 3-oxo-C10-HSL Analog (Y0-C10-HSL) on Biofilm Formation and Related Factors in Pseudomonas aeruginosa
| Concentration of Y0-C10-HSL (µmol/L) | Biofilm Formation Reduction (%) | Exopolysaccharide Production Inhibition (%) | Swimming Motility Inhibition (%) |
| 10 | 15.9 | 9.63 | 24 |
| 100 | 25 | 20.76 | 32.2 |
| 200 | 38.5 | 29.3 | 47.1 |
This data demonstrates a dose-dependent inhibitory effect of a synthesized 3-oxo-C10-HSL analog on biofilm formation and associated virulence factors in P. aeruginosa.
Experimental Protocols
Protocol 1: Crystal Violet Biofilm Formation Assay with 3-oxo-C10-HSL
This protocol describes a method to quantify the effect of exogenous 3-oxo-C10-HSL on bacterial biofilm formation in a 96-well microtiter plate.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Vibrio alginolyticus)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)
-
3-oxo-C10-HSL stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh growth medium.
-
-
Assay Setup:
-
Prepare serial dilutions of the 3-oxo-C10-HSL stock solution in the fresh growth medium to achieve the desired final concentrations (e.g., 1, 10, 20, 40, 100 µM).
-
Include a solvent control (medium with the same concentration of DMSO or other solvent used to dissolve 3-oxo-C10-HSL) and a negative control (medium only).
-
Add 200 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add the prepared 3-oxo-C10-HSL dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate or quadruplicate.
-
-
Incubation:
-
Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation (e.g., 24-48 hours).
-
-
Staining:
-
Carefully discard the planktonic cells from the wells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
-
Quantification:
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Quorum sensing signaling pathway for biofilm formation.
Experimental Workflow Diagram
Caption: Workflow for the crystal violet biofilm assay.
References
Application Notes and Protocols for N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) in In Vitro Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), a key quorum-sensing molecule, in in vitro gene expression studies. This document outlines the preparation, handling, and application of 3-oxo-C10-HSL, along with detailed protocols for common experimental setups and data interpretation.
Introduction
This compound (3-oxo-C10-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. Gram-negative bacteria utilize AHLs for quorum sensing, a process of cell-to-cell communication that coordinates gene expression with population density. This regulation is crucial for various bacterial processes, including biofilm formation, virulence factor production, and motility.[1] Beyond its role in microbiology, 3-oxo-C10-HSL has been shown to modulate gene expression in eukaryotic cells, making it a molecule of significant interest in immunology, cell biology, and drug discovery.
In mammalian cells, 3-oxo-C10-HSL can exert immunomodulatory effects, primarily by attenuating inflammatory responses.[2][3] Studies have demonstrated its ability to decrease the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in macrophages stimulated with lipopolysaccharide (LPS).[2][3] This modulation is often mediated through the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[2] In plant systems, 3-oxo-C10-HSL and other AHLs can influence root development and defense responses, highlighting the broad, cross-kingdom impact of these molecules.[4]
These application notes will provide detailed protocols for investigating the effects of 3-oxo-C10-HSL on gene expression in both bacterial and eukaryotic systems.
Data Presentation
The following tables summarize quantitative data from various in vitro studies investigating the effects of 3-oxo-C10-HSL.
Table 1: Effective Concentrations of 3-oxo-C10-HSL in Eukaryotic Cell-Based Assays
| Cell Type | Assay | Effective Concentration Range | Observed Effect | Reference |
| RAW264.7 Macrophages | Cytokine mRNA expression (qRT-PCR) | 10 - 50 µM | Dose-dependent decrease in IL-6, IL-1β, TNF-α, MCP-1 mRNA | [2][3] |
| RAW264.7 Macrophages | Cytokine protein secretion (ELISA) | 10 - 50 µM | Dose-dependent decrease in IL-6 and TNF-α protein levels | [2][3] |
| RAW264.7 Macrophages | NF-κB activation (Western Blot) | 25 µM | Inhibition of LPS-induced NF-κBp65 phosphorylation | [2] |
| Mung Bean Seedlings | Adventitious Root Formation | 100 nM | Stimulation of root formation | [2] |
Table 2: Summary of 3-oxo-C10-HSL Effects on Gene Expression
| Target Gene | Organism/Cell Type | Direction of Regulation | Fold Change/Percent Change | Experimental Method | Reference |
| IL-6 | Murine Macrophages (RAW264.7) | Down | Dose-dependent decrease | qRT-PCR, ELISA | [2][3] |
| TNF-α | Murine Macrophages (RAW264.7) | Down | Dose-dependent decrease | qRT-PCR, ELISA | [2][3] |
| IL-1β | Murine Macrophages (RAW264.7) | Down | Dose-dependent decrease | qRT-PCR | [2] |
| MCP-1 | Murine Macrophages (RAW264.7) | Down | Dose-dependent decrease | qRT-PCR | [2] |
| Auxin-response genes | Mung Bean (Vigna radiata) | Up | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation of 3-oxo-C10-HSL Stock Solution
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Calculate the required mass: Determine the mass of 3-oxo-C10-HSL needed to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of 3-oxo-C10-HSL is approximately 283.37 g/mol .
-
Dissolution: In a sterile microcentrifuge tube, dissolve the weighed 3-oxo-C10-HSL in an appropriate volume of DMSO. For example, to make a 10 mM stock solution, dissolve 2.83 mg of 3-oxo-C10-HSL in 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. The solution is stable for several months when stored properly.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Protocol 2: In Vitro Gene Expression Analysis in Macrophages using qRT-PCR
This protocol describes the treatment of RAW264.7 macrophages with 3-oxo-C10-HSL and subsequent analysis of target gene expression by quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
3-oxo-C10-HSL stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in 6-well plates at a density of 5 x 10^5 cells per well and incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Cell Treatment:
-
Prepare treatment media by diluting the 3-oxo-C10-HSL stock solution and LPS in fresh DMEM.
-
Example treatment groups:
-
Vehicle control (DMSO)
-
LPS only (e.g., 100 ng/mL)
-
LPS + 3-oxo-C10-HSL (e.g., 10 µM, 25 µM, 50 µM)
-
-
Remove the old media from the cells and wash once with PBS.
-
Add 2 mL of the respective treatment media to each well.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours). A 12-hour stimulation is a common time point for assessing cytokine mRNA expression.[2]
-
RNA Extraction: After incubation, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and a qPCR master mix.
-
Perform the qPCR analysis using a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
Protocol 3: Bacterial Reporter Gene Assay for Quorum Sensing Activity
This protocol utilizes a bacterial reporter strain to measure the ability of 3-oxo-C10-HSL to induce gene expression. A common reporter system involves a LuxR-type receptor and a promoter responsive to the 3-oxo-C10-HSL-LuxR complex, driving the expression of a reporter gene such as luciferase or β-galactosidase.
Materials:
-
Bacterial reporter strain (e.g., E. coli expressing a LuxR homolog and a corresponding reporter plasmid)
-
Luria-Bertani (LB) broth and agar plates, supplemented with appropriate antibiotics for plasmid maintenance
-
3-oxo-C10-HSL stock solution
-
Luciferase assay reagent or ONPG for β-galactosidase assay
-
Luminometer or spectrophotometer
Procedure:
-
Prepare Overnight Culture: Inoculate a single colony of the reporter strain into LB broth with the required antibiotics and grow overnight at 37°C with shaking.
-
Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth.
-
Induction:
-
Aliquot the subculture into a 96-well plate.
-
Add 3-oxo-C10-HSL to the wells at various concentrations (e.g., a serial dilution from 1 µM to 1 nM). Include a no-AHL control.
-
-
Incubation: Incubate the plate at 37°C with shaking for a few hours (e.g., 4-6 hours) to allow for induction of the reporter gene.
-
Reporter Gene Measurement:
-
For luciferase: Add the luciferase assay reagent to each well according to the manufacturer's protocol and measure luminescence using a luminometer.
-
For β-galactosidase: Lyse the cells and perform a β-galactosidase assay using ONPG as a substrate. Measure the absorbance at 420 nm.
-
-
Data Analysis: Plot the reporter signal (luminescence or absorbance) as a function of the 3-oxo-C10-HSL concentration to generate a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involving 3-oxo-C10-HSL.
Caption: Bacterial Quorum Sensing Pathway.
Caption: Inhibition of NF-κB Signaling by 3-oxo-C10-HSL.
Caption: qRT-PCR Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. N-3-Oxo-Decanoyl-l-Homoserine-Lactone Activates Auxin-Induced Adventitious Root Formation via Hydrogen Peroxide- and Nitric Oxide-Dependent Cyclic GMP Signaling in Mung Bean - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Commercial Sources and Applications of High-Purity 3-oxo-C10-HSL
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial sources for high-purity N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) and detailed application notes and protocols for its use in research and drug development. 3-oxo-C10-HSL is a key quorum sensing (QS) signal molecule involved in regulating gene expression in various Gram-negative bacteria. Understanding its function and mechanism of action is crucial for developing novel anti-virulence and anti-biofilm strategies.
Commercial Availability of High-Purity 3-oxo-C10-HSL
High-purity 3-oxo-C10-HSL is readily available from several commercial suppliers, ensuring researchers have access to reliable sources for their experimental needs. The quality and purity of the compound are critical for obtaining reproducible results. Below is a summary of major suppliers and their product specifications.
| Supplier | Product Name | Purity | CAS Number | Physical Form | Storage Temperature |
| Sigma-Aldrich (Merck) | This compound | ≥98% (TLC) | 147795-40-2 | Powder | -20°C |
| Cayman Chemical | N-3-oxo-decanoyl-L-Homoserine lactone | ≥98% | 147795-40-2 | Crystalline Solid | -20°C |
| AdipoGen Life Sciences | This compound | ≥97% (HPLC) | 147795-40-2 | White Solid | -20°C |
| InvivoChem | This compound (3-Oxo-C10-HSL) | ≥98% | 147795-40-2 | Powder | -20°C or -80°C |
| MedChemExpress | This compound (3-Oxo-C10-HSL) | >98% | 147795-40-2 | Solid | -20°C |
Application Notes
3-oxo-C10-HSL is a versatile tool for studying bacterial communication and its impact on host-pathogen interactions. Key research applications include:
-
Quorum Sensing Research: Investigating the role of 3-oxo-C10-HSL in regulating gene expression, virulence factor production, and biofilm formation in various bacteria.
-
Anti-biofilm Agent Screening: Using 3-oxo-C10-HSL to induce biofilm formation in susceptible bacterial strains to screen for novel compounds that can inhibit or disrupt this process.
-
Immunomodulation Studies: Exploring the effects of 3-oxo-C10-HSL on host immune cells, such as macrophages, to understand its role in modulating inflammatory responses during infection.
-
Drug Development: As a target for the development of quorum quenching (QQ) molecules that can interfere with bacterial communication and attenuate virulence, offering a promising alternative to traditional antibiotics.
Experimental Protocols
This section provides detailed protocols for key experiments involving 3-oxo-C10-HSL.
Protocol 1: Biofilm Formation Assay
This protocol describes a method to assess the effect of 3-oxo-C10-HSL on biofilm formation by Vibrio alginolyticus.
Materials:
-
High-purity 3-oxo-C10-HSL
-
Vibrio alginolyticus strain
-
96-well polystyrene microplates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (microplate reader)
Procedure:
-
Prepare 3-oxo-C10-HSL Stock Solution: Dissolve 3-oxo-C10-HSL in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Bacterial Culture Preparation: Grow V. alginolyticus overnight in a suitable broth medium at the optimal temperature.
-
Inoculation and Treatment: Dilute the overnight culture to a starting OD600 of 0.05. Add 200 µL of the diluted culture to the wells of a 96-well microplate. Add varying concentrations of 3-oxo-C10-HSL (e.g., 10 µM, 20 µM, 40 µM, 100 µM) to the wells. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the microplate at the optimal temperature for biofilm formation (e.g., 28°C) for 24-48 hours without shaking.
-
Quantification of Biofilm:
-
Carefully discard the planktonic culture from each well.
-
Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.
-
Air-dry the plate completely.
-
Add 200 µL of 95% ethanol to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Quantitative Data Example:
| 3-oxo-C10-HSL Concentration (µM) | Biofilm Formation (OD570) |
| 0 (Control) | 0.25 ± 0.03 |
| 10 | 0.85 ± 0.07 |
| 20 | 1.12 ± 0.09 |
| 40 | 0.95 ± 0.08 |
| 100 | 0.45 ± 0.05 |
Note: Data are representative and will vary depending on the bacterial strain and experimental conditions.
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol details how to measure changes in gene expression in mammalian cells (e.g., RAW264.7 macrophages) in response to 3-oxo-C10-HSL treatment, particularly in the context of inflammation.
Materials:
-
High-purity 3-oxo-C10-HSL
-
RAW264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS to 80-90% confluency.
-
Pre-treat cells with different concentrations of 3-oxo-C10-HSL (e.g., 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-12 hours). Include a control group with LPS and vehicle (DMSO) only.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Quantitative Data Example:
| Treatment | IL-6 mRNA Fold Change | TNF-α mRNA Fold Change |
| LPS + Vehicle | 100 ± 12 | 85 ± 9 |
| LPS + 10 µM 3-oxo-C10-HSL | 75 ± 8 | 60 ± 7 |
| LPS + 25 µM 3-oxo-C10-HSL | 40 ± 5 | 35 ± 4 |
| LPS + 50 µM 3-oxo-C10-HSL | 20 ± 3 | 15 ± 2 |
Note: Data are representative and will vary depending on the cell line, treatment conditions, and target genes.
Protocol 3: Quorum Quenching Assay using a Bacterial Biosensor
This protocol uses a bacterial biosensor to screen for and quantify the degradation of 3-oxo-C10-HSL by potential quorum quenching enzymes or compounds.
Materials:
-
High-purity 3-oxo-C10-HSL
-
Bacterial biosensor strain (e.g., Agrobacterium tumefaciens KYC55, which produces a detectable signal like β-galactosidase in the presence of AHLs)
-
Test samples (e.g., purified enzymes, bacterial culture supernatants)
-
Appropriate growth medium and agar plates for the biosensor
-
Chromogenic substrate for the reporter (e.g., X-gal for β-galactosidase)
-
Microplate reader or visual assessment
Procedure:
-
Prepare Biosensor Plates: Prepare agar plates containing the appropriate growth medium for the biosensor strain and the chromogenic substrate. Spread a lawn of the biosensor bacteria on the plates.
-
Sample Preparation: Prepare the test samples to be assayed for QQ activity.
-
Reaction Incubation:
-
In a separate microplate or tube, mix the test sample with a known concentration of 3-oxo-C10-HSL (e.g., 10 µM).
-
Include a positive control (3-oxo-C10-HSL without the test sample) and a negative control (buffer or medium only).
-
Incubate the reaction mixture for a specific time (e.g., 2-4 hours) at an appropriate temperature to allow for potential degradation of the AHL.
-
-
Biosensor Assay:
-
Spot a small volume (e.g., 5-10 µL) of each reaction mixture onto the biosensor lawn plates.
-
Incubate the plates overnight at the optimal growth temperature for the biosensor.
-
-
Result Interpretation:
-
Observe the plates for the presence or absence of the reporter signal (e.g., blue color for X-gal).
-
A reduction or absence of the signal in the presence of the test sample compared to the positive control indicates QQ activity.
-
The degree of signal reduction can be semi-quantitatively assessed by the size and intensity of the colored zone.
-
Quantitative Data Example (Liquid-based assay):
| Sample | Reporter Signal (Relative Luminescence Units) | % Degradation |
| Negative Control | 100 ± 15 | - |
| Positive Control (10 µM 3-oxo-C10-HSL) | 50,000 ± 3,500 | 0 |
| Test Sample 1 + 10 µM 3-oxo-C10-HSL | 25,000 ± 2,100 | 50 |
| Test Sample 2 + 10 µM 3-oxo-C10-HSL | 5,000 ± 600 | 90 |
Note: For a quantitative assay, a liquid culture of the biosensor can be used, and the reporter signal (e.g., luminescence, fluorescence) can be measured using a microplate reader.
Signaling Pathways
3-oxo-C10-HSL can modulate signaling pathways in both bacteria and host cells. In bacteria, it typically binds to a LuxR-type transcriptional regulator, leading to the expression of target genes. In mammalian cells, it has been shown to influence inflammatory pathways. The diagram below illustrates a putative signaling pathway for the immunomodulatory effects of 3-oxo-C10-HSL in macrophages, based on current research.
Application Notes and Protocols: Preparation of N-(3-Oxodecanoyl)-L-homoserine lactone Stock Solutions
Introduction
N-(3-Oxodecanoyl)-L-homoserine lactone (also known as 3-oxo-C12-HSL or OdDHL) is a key signaling molecule involved in the quorum sensing systems of various Gram-negative bacteria, most notably Pseudomonas aeruginosa. It plays a crucial role in regulating gene expression related to virulence factor production and biofilm formation. Accurate and reproducible experimental results in studies involving 3-oxo-C12-HSL heavily rely on the correct preparation and storage of stock solutions. This document provides a detailed protocol for the preparation of stock solutions to ensure their stability and efficacy for researchers, scientists, and drug development professionals.
Data Presentation: Solubility and Storage Recommendations
Proper solvent selection and storage are critical for the stability of this compound, as the lactone ring is susceptible to hydrolysis under certain conditions.
| Parameter | Details | Source(s) |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Chloroform | [1][2] |
| Solubility | Approx. 20 mg/mL in DMSO and DMF | [1][2] |
| Not Recommended | Ethanol, Methanol, and other primary alcohols (risk of opening the lactone ring) | [1][2][3] |
| Storage (Solid Form) | -20°C for up to 4 years | [1] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months. Aliquot to avoid freeze-thaw cycles. | [4][5] |
| Aqueous Solution Stability | Not recommended for storage longer than one day due to pH-dependent lactonolysis.[3][6] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound.
1. Materials and Equipment
-
This compound (crystalline solid, ≥98% purity)[1]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen), optional but recommended[1]
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
This material should be considered hazardous until further information is available; avoid ingestion, inhalation, and contact with eyes and skin.[1]
-
Wear appropriate PPE throughout the procedure.
3. Step-by-Step Procedure
-
Equilibrate Reagents: Allow the vial of this compound and the solvent (DMSO) to reach room temperature before opening to prevent condensation.
-
Weigh the Compound: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh the desired amount of this compound.
-
Calculate Solvent Volume: Determine the required volume of solvent to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution (MW: 297.39 g/mol ):
-
Mass (mg) / 297.39 ( g/mol ) = Moles (mmol)
-
Moles (mmol) / 10 (mmol/L) = Volume (L)
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
If available, briefly purge the headspace of the vial with an inert gas to displace oxygen.[1]
-
Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming or sonication can be used if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.[4]
-
Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]
-
4. Working Solution Preparation
-
When needed, thaw a single aliquot of the stock solution.
-
Further dilute the stock solution into the appropriate aqueous buffer or cell culture medium immediately before the experiment.
-
Do not store the final aqueous working solutions for more than a day.[3]
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purity Analysis of Synthetic 3-oxo-C10-HSL
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis of synthetic N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL).
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and mass spectrometry (m/z) value for 3-oxo-C10-HSL?
A1: The empirical formula for 3-oxo-C10-HSL is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol . In mass spectrometry, you can expect to find the protonated molecule [M+H]⁺ at an m/z of approximately 270.2[1].
Q2: What is a typical purity level for commercially available synthetic 3-oxo-C10-HSL?
A2: Commercially available synthetic 3-oxo-C10-HSL is typically sold with a purity of ≥96% to ≥98%, as determined by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Q3: How should synthetic 3-oxo-C10-HSL be stored to maintain its purity?
A3: To prevent degradation, synthetic 3-oxo-C10-HSL should be stored as a powder at -20°C. Stock solutions, typically prepared in solvents like DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months to ensure stability[2].
Q4: What are the common degradation products of 3-oxo-C10-HSL?
A4: The most common degradation pathway for N-acyl homoserine lactones (AHLs) like 3-oxo-C10-HSL is the hydrolysis of the lactone ring, which can be catalyzed by changes in pH (especially alkaline conditions) or enzymatic activity. This results in the formation of the corresponding N-acyl-L-homoserine[3].
Troubleshooting Guide
This guide addresses specific issues that may arise during the purity analysis of synthetic 3-oxo-C10-HSL.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Contamination from Labware or Solvents | Run a blank injection of your solvent to check for contaminants. Ensure all glassware is thoroughly cleaned. Use high-purity, HPLC-grade solvents. |
| Presence of Synthesis Byproducts | Potential impurities include analogs with different acyl chain lengths (e.g., 3-oxo-C8-HSL, 3-oxo-C12-HSL). Confirm the identity of the main peak and impurities using mass spectrometry. |
| Degradation of the Analyte | The lactone ring of 3-oxo-C10-HSL can hydrolyze.[3] Ensure the sample is not exposed to high pH and is analyzed promptly after preparation. Check for a peak corresponding to the hydrolyzed product. |
| Stereoisomers | The synthesis might produce a mixture of L and D stereoisomers of the homoserine lactone ring. Chiral chromatography may be necessary to separate these. |
Issue 2: Low Purity Reading for a New Batch
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity analysis results.
Issue 3: Inconsistent Results Between Different Analytical Techniques
Possible Explanations:
-
TLC vs. HPLC: TLC is generally a less sensitive technique than HPLC. A compound that appears as a single spot on TLC may resolve into multiple peaks on an HPLC system.
-
HPLC vs. NMR: NMR spectroscopy provides structural information. An impurity that co-elutes with the main peak in HPLC might be detectable by NMR. Purity determined by NMR should be confirmed by LC-MS analysis[4].
Key Analytical Data
The following table summarizes key quantitative data for the analysis of 3-oxo-C10-HSL.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₂₃NO₄ | |
| Molecular Weight | 269.34 | |
| Expected m/z [M+H]⁺ | 270.2 | [1] |
| Typical Purity (Commercial) | ≥96% (HPLC) |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a general method for determining the purity of synthetic 3-oxo-C10-HSL.
Materials:
-
Synthetic 3-oxo-C10-HSL sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of 3-oxo-C10-HSL in ACN or DMSO at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase composition to a working concentration of 10-100 µg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 30-40% B, increasing to 95-100% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity by dividing the peak area of 3-oxo-C10-HSL by the total peak area of all peaks.
Experimental Workflow:
Caption: Experimental workflow for HPLC purity analysis of 3-oxo-C10-HSL.
Protocol 2: LC-MS Identity Confirmation
This protocol is for confirming the identity of the main peak as 3-oxo-C10-HSL.
Procedure:
-
LC Separation: Use the same HPLC method as described in Protocol 1.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-500.
-
Analysis: Look for a peak with an m/z of 270.2, corresponding to the [M+H]⁺ ion of 3-oxo-C10-HSL[1].
-
Fragmentation (MS/MS): If available, perform MS/MS on the parent ion (m/z 270.2) to obtain characteristic fragment ions for structural confirmation.
-
Protocol 3: NMR Structural Confirmation
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthetic 3-oxo-C10-HSL in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Compare the obtained spectra with literature values for 3-oxo-C10-HSL to confirm the chemical structure and identify any major impurities[4].
Signaling Pathway Context
The purity of 3-oxo-C10-HSL is critical for its use in studying bacterial quorum sensing, a cell-density dependent communication system.
Caption: Simplified quorum sensing pathway involving 3-oxo-C10-HSL.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
